methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate hydrochloride
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Overview
Description
“Methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate hydrochloride” is a chemical compound with various applications in scientific experiments. It belongs to the class of organic compounds known as 2-phenylindoles, which are indoles substituted at the 2-position with a phenyl group . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology .
Synthesis Analysis
The compound can be synthesized by amidation reaction of 2-(5-bromo-benzoxazolone)acetic acid with tryptophan methyl ester hydrochloride . The compound is then characterized using spectroscopic techniques like 1H-NMR, 13C-NMR, and mass spectroscopy .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13BrN2O2.ClH/c1-17-12(16)10(14)4-7-6-15-11-3-2-8(13)5-9(7)11;/h2-3,5-6,10,15H,4,14H2,1H3;1H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The compound has been used in the synthesis of a series of amino acid-linked free-base and Zn-porphyrin derivatives . These derivatives showed favorable photophysical properties .Physical and Chemical Properties Analysis
The compound has a molecular weight of 333.61 . It is a powder and should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Transformations
Research on the chemical properties and reactions of related indole compounds indicates the potential for diverse synthetic applications. The rearrangement of 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanone with primary amines can lead to a variety of indole-3-acetamides and β-substituted tryptamines, showcasing the versatility of indole derivatives in synthesis (Sanchez & Parcell, 1990). This pseudo-Favorskii mechanism offers a new route to structurally diverse indole-based compounds.
Corrosion Inhibition
Schiff bases derived from L-Tryptophan, closely related to the structure of methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate hydrochloride, have shown effectiveness in inhibiting stainless steel corrosion in acidic environments. These bases adsorb on the steel surface, suggesting potential applications in materials science and engineering (Vikneshvaran & Velmathi, 2017).
Antimicrobial and Anticancer Activities
Indole derivatives have demonstrated promising antimicrobial activities against a range of pathogens. The synthesis and biological evaluation of bipyrazolic derivatives, including indole-related structures, showed high inhibition efficiency against corrosion and potential antimicrobial properties (Missoum et al., 2013). Additionally, new S-glycosyl and S-alkyl triazinone derivatives have exhibited significant anticancer activities, underscoring the therapeutic potential of indole modifications (Saad & Moustafa, 2011).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives have been reported to interact with their targets in a variety of ways, depending on the specific derivative and target . For instance, some indole derivatives have been found to inhibit viral replication, while others have been found to induce cell apoptosis .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit the polymerization of tubulin, a key protein in the formation of the cell’s cytoskeleton .
Result of Action
One study revealed that a compound with a similar structure induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited the polymerization of tubulin . These effects could potentially make the compound a useful agent for the development of tubulin polymerization inhibitors .
Action Environment
The compound is recommended to be stored at 4 degrees Celsius , suggesting that it may be sensitive to temperature.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with the compound are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2.ClH/c1-17-12(16)10(14)4-7-6-15-11-3-2-8(13)5-9(7)11;/h2-3,5-6,10,15H,4,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJMOBJMJDSWJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=C1C=C(C=C2)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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